

Omipalisib combination therapy SHP099 PDAC

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Compound Focus: Omipalisib

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Experimental Rationale and Key Findings

The therapy targets two major downstream effectors of the mutant KRAS protein, which drives over 90% of PDAC cases [1]. Using **Omipalisib** (a PI3K and mTOR inhibitor) with MAPK pathway inhibitors like SHP099 (SHP2 inhibitor) or Trametinib (MEK inhibitor) blocks complementary survival signals that single-agent therapies miss [1].

Table 1: Summary of Key Experimental Findings for OmiSHP Combination

Experimental Model	Key Outcome Measures	Result of OmiSHP Combination vs. Single Agents
In Vitro (Multiple PDAC cell lines)	Cell Proliferation	Greater reduction [1]
	Colony Formation	Greater suppression [1]
	Cell Migration	Reduced migration [1]
In Vivo (Mouse, implanted tumors)	Tumor Growth	Significant reduction [1]
Pathway Inhibition	pERK (MAPK pathway)	Inhibited [1]

Experimental Model	Key Outcome Measures	Result of OmiSHP Combination vs. Single Agents
	pAKT (PI3K pathway)	Inhibited [1]

While the **Omipalisib**/SHP099 (OmiSHP) combination was effective, the study found that **Omipalisib**/Trametinib (OmiTram) was significantly more effective at reducing tumor growth *in vivo* and prolonging survival in an aggressive genetic mouse model [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the application note.

Cell Culture and Treatment

- **Cell Lines:** The study used multiple cell lines, including the murine K8484 and PKT62 lines, and the human MiaPaCa-2 and Panc1 lines [1].
- **Culture Conditions:** Cells were maintained in high-glucose Dulbecco's Modified Eagle's Medium (DMEM), supplemented with **5% heat-inactivated fetal bovine serum (FBS)** and antibiotic-antimycotic at 37°C with 5% CO₂ [1].
- **Reagents:** **Omipalisib**, Trametinib, and SHP099-HCl were dissolved in DMSO. For experiments, drugs were diluted to the final concentration in DMEM with 5% FBS. The DMSO concentration was matched in vehicle controls [1].
- **Quality Control:** All cell lines were tested for mycoplasma contamination upon project initiation and conclusion [1].

Western Blot Analysis

This protocol confirmed target pathway inhibition.

- **Cell Lysis:** Culture cells were lysed using cold RIPA buffer supplemented with NaF (10 mM) [1].
- **Protein Quantification:** The protein concentration of lysates was determined using a Pierce BCA protein assay [1].
- **Gel Electrophoresis and Transfer:** Lysate samples with equal protein concentrations were separated on a 10% SDS-PAGE gel and transferred to a nitrocellulose membrane [1].

- **Blocking and Antibody Incubation:** Membranes were blocked in TBS with 2% milk and 2% BSA before incubation with primary and secondary antibodies [1].
- **Targets:** Key targets included phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) to verify pathway inhibition [1].

In Vitro Proliferation and Migration Assays

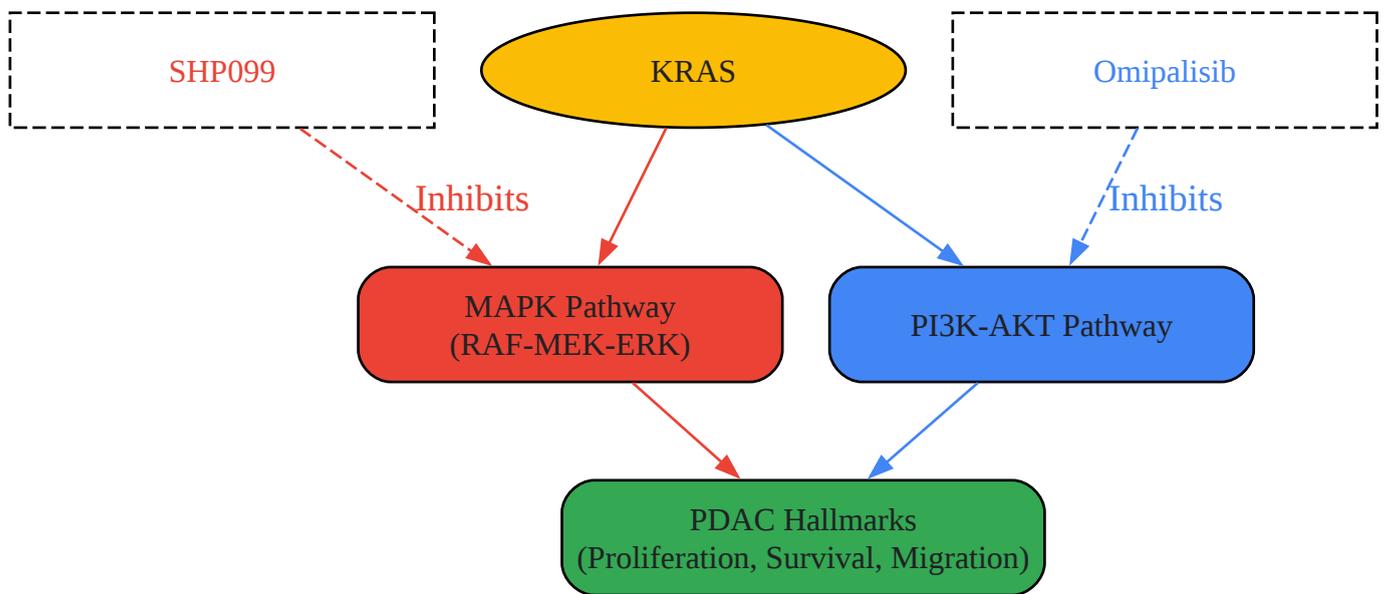
- **Proliferation:** Cells were treated with drugs, and viability was assessed over time. Media with drugs was refreshed every 48 hours for longer experiments [1].
- **Migration:** Cell migration was evaluated, though the specific assay type (e.g., wound healing/scratch assay) was not detailed in the provided excerpts [1]. The peer-review record suggests that combined treatments did not always show further inhibition compared to **Omipalisib** alone in some cell lines [2].

In Vivo Efficacy Study

- **Animal Model:** The combination was tested in mice with subcutaneously implanted PDAC tumors [1].
- **Dosing:** Drugs were administered orally [1].
- **Experimental Groups:** Mice were divided into groups receiving vehicle, **Omipalisib** alone, SHP099 alone, or the OmiSHP combination [1].
- **Endpoint Measurement:** Tumor growth was monitored by measuring tumor volume, and tumors were weighed at the endpoint [1].

Visualizing the Therapeutic Strategy and Workflow

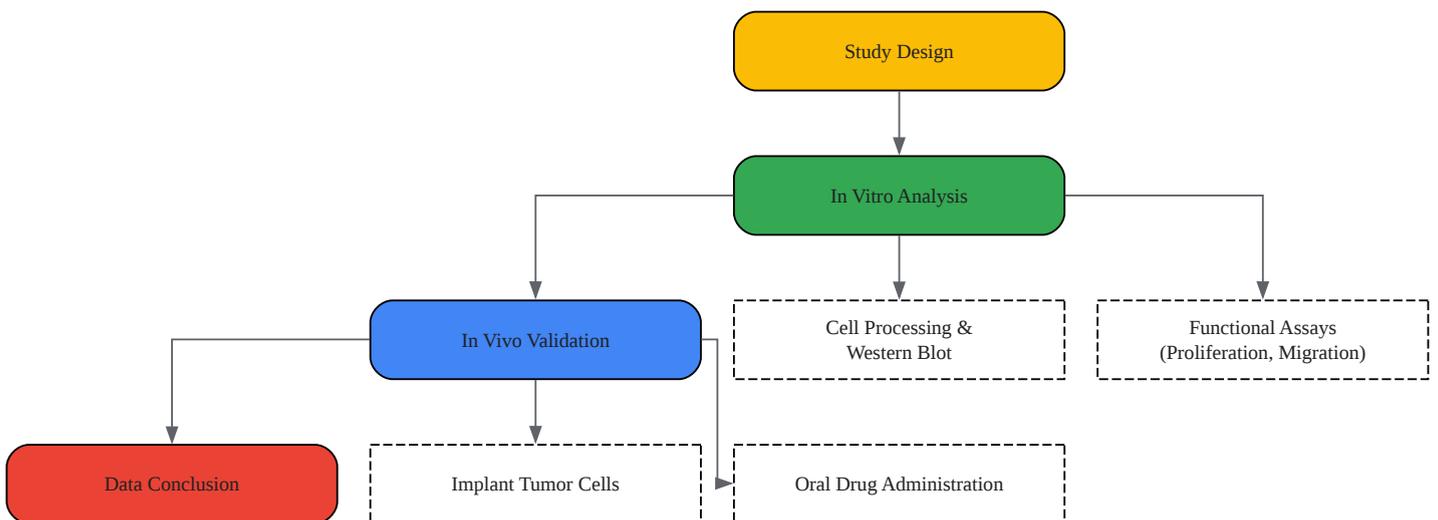
The DOT script below generates a diagram illustrating the therapeutic concept of dual-pathway inhibition.



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Therapeutic Strategy for PDAC - Diagram illustrating dual-pathway inhibition targeting KRAS-driven signaling.

This DOT script creates an experimental workflow for the key *in vitro* and *in vivo* studies.



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Experimental Workflow - Diagram outlining the key stages of the research methodology.

Application Notes & Considerations

- **Superior Combination:** While OmiSHP is effective, the data strongly indicates that the **Omipalisib/Trametinib (OmiTram)** combination is more potent for *in vivo* tumor growth suppression and survival extension [1].
- **Cell Line Variability:** Be aware of variable responses across different PDAC cell lines. For instance, SHP099 showed less potent inhibition of pERK in the K8484 cell line, and proliferation assay results for **Omipalisib** in K8484 appeared inconsistent between similar experiments [2].
- **Experimental Reproducibility:** Adhere strictly to protocol details for reproducible results: use **heat-inactivated FBS**, regularly test for **mycoplasma contamination**, and perform centrifugation steps for protein lysates at 4°C [1] [2].

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References

1. Combined Omipalisib and MAPK Inhibition Suppress PDAC ... [pmc.ncbi.nlm.nih.gov]
2. Combined Omipalisib and MAPK Inhibition Suppress ... [mdpi.com]

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